4-(4-Chlorophenyl)-2-nitrobenzoic acid
Description
4-(4-Chlorophenyl)-2-nitrobenzoic acid is a substituted benzoic acid derivative featuring a nitro (-NO₂) group at the 2-position and a 4-chlorophenyl moiety at the 4-position of the benzene ring. The nitro group enhances electrophilic reactivity, while the chlorophenyl group contributes to lipophilicity, influencing its solubility and biological interactions .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-10-4-1-8(2-5-10)9-3-6-11(13(16)17)12(7-9)15(18)19/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZWNECDGCKWJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689581 | |
| Record name | 4'-Chloro-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261956-62-0 | |
| Record name | 4'-Chloro-3-nitro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-2-nitrobenzoic acid typically involves the nitration of 4-chlorobenzoic acid. The process begins with the chlorination of benzoic acid to produce 4-chlorobenzoic acid. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles (e.g., hydroxide ions, amines).
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide, amines, other nucleophiles.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or hydrochloric acid as catalysts.
Major Products:
Reduction: 4-(4-Chlorophenyl)-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Methyl 4-(4-chlorophenyl)-2-nitrobenzoate, ethyl 4-(4-chlorophenyl)-2-nitrobenzoate.
Scientific Research Applications
4-(4-Chlorophenyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its derivatives are studied for their potential as ligands in coordination chemistry.
Biology: The compound and its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-nitrobenzoic acid depends on its specific application. In biological systems, its activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Nitro and Chloro Substituent Effects
4-Chloro-2-nitrobenzoic Acid (CAS 6280-88-2)
- Structure : Nitro at 2-position, chloro at 4-position.
- Properties : Melting point 141–143°C; molecular weight 201.56 g/mol.
- Applications : Intermediate in API synthesis .
- Key Difference : Lacks the 4-chlorophenyl group, reducing steric bulk compared to the target compound.
4-Chloro-3-nitrobenzoic Acid
Functional Group Variations
Acifluorfen (5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic Acid)
- Structure: Phenoxy group with trifluoromethyl and chloro substituents.
- Properties: Herbicidal activity due to inhibition of protoporphyrinogen oxidase .
- Key Difference: Phenoxy ether linkage and trifluoromethyl group enhance agrochemical activity compared to the simpler chlorophenyl-nitrobenzoic acid structure .
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives
Substituent Modifications in Related Scaffolds
2-((4-Chlorophenyl)acetyl)benzoic Acid
- Structure : Acetylated 4-chlorophenyl group attached to benzoic acid.
- Applications : Intermediate in azelastine (antihistamine) synthesis .
- Key Difference : Acetylation reduces electrophilicity, favoring drug delivery applications over reactive intermediates .
4-(3-Chloro-4-fluorophenyl)benzoic Acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
